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Diborane-D 6

Semiconductor doping Gas-phase delivery Process engineering

Procurement of standard protiated diborane (B₂H₆) fails for isotopic tracing and deuterium-specific semiconductor processes. Diborane-D6 (B₂D₆, CAS 20396-66-1) solves this with: • **Definitive isotopic identity**: M+6 mass shift (vs. B₂H₆) enables unambiguous MS fragment assignment (m/e 12.5 peak for B¹⁰B¹¹D₂⁺⁺). • **Process differentiation**: In Si CVD doping, BDₓ radicals produce distinct lower-T deuterium desorption peaks - mechanistically inaccessible with B₂H₆. • **Supply-chain ready**: Supplied as electronic-grade 10% mixture in He (9-11% B₂D₆). Requires dedicated MFC calibration due to ΔT_bp = -0.9K.

Molecular Formula B2H6
Molecular Weight 33.71 g/mol
CAS No. 20396-66-1
Cat. No. B3415418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiborane-D 6
CAS20396-66-1
Molecular FormulaB2H6
Molecular Weight33.71 g/mol
Structural Identifiers
SMILESB.B
InChIInChI=1S/2BH3/h2*1H3/i2*1D3
InChIKeyNTJHUEGHVSASEP-RVWRRERJSA-N
Commercial & Availability
Standard Pack Sizes1 l / 10 l / 44 l / 47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diborane-D6 (CAS 20396-66-1) Procurement Guide: Deuterated p-Type Dopant and Spectroscopic Standard


Diborane-D6 (B₂D₆, CAS 20396-66-1) is the fully deuterated isotopologue of diborane (B₂H₆), in which all six hydrogen atoms are replaced by deuterium [1]. It is commercially supplied primarily as an electronic-grade gas mixture (typically 10% in helium, purity 9–11% B₂D₆) in compressed gas cylinders . The compound is a toxic, flammable gas with a boiling point of −92.5 °C and is utilized in two distinct high-value application domains: as a p-type dopant in semiconductor epitaxial silicon thin-film deposition, and as an isotopically labeled probe for spectroscopic and mechanistic investigations in boron hydride chemistry . Its isotopologue mass shift of M+6 relative to B₂H₆ enables definitive isotopic tracing in mass spectrometry and vibrational spectroscopy .

Deuterium-label doping mechanism studies
Supports B incorporation and D passivation research via distinct desorption profiles
Isotopic probe for mass spectrometry
M+6 shift enables fragment ion assignment in boron hydride systems

Diborane-D6 Technical Selection Rationale: Why B₂H₆ Cannot Substitute in Deuterium-Sensitive Applications


Diborane-D6 cannot be functionally replaced by the more common protiated diborane (B₂H₆) in applications where isotopic identity is critical to analytical detection or process performance. In semiconductor doping, the use of B₂D₆ generates BDₓ radicals that introduce boron into silicon lattices while depositing deuterium rather than hydrogen; temperature-programmed desorption studies demonstrate that deuterium desorbs from subsurface boron-doped silicon sites at measurably distinct lower-temperature peaks compared to hydrogen, enabling mechanistic differentiation that is impossible with B₂H₆ [1]. In mass spectrometric and vibrational spectroscopic analyses, the M+6 mass shift of B₂D₆ versus B₂H₆ provides unambiguous fragment assignment; studies confirm that doubly charged ion peaks in B₂D₆ spectra (m/e = 12.5) allow definitive formula determination that cannot be derived from B₂H₆ spectra alone [2]. Furthermore, equilibrium mixtures of B₂H₆ and B₂D₆ produce twenty-one distinct isotopic species that interconvert and cannot be physically separated, making procurement of a defined, high-purity B₂D₆ source essential for reproducible experimental outcomes [3].

Deuterium desorption profiles differ
B₂H₆-generated H desorption differs from D-specific TPD features; mechanistic differentiation may require B₂D₆.
Mass spectrometric assignment ambiguity
B₂H₆ lacks M+6 shift; doubly charged ion assignment may remain ambiguous without B₂D₆ spectral reference.
Isotopic mixture reproducibility
B₂H₆/B₂D₆ equilibration yields 21 inseparable species; defined B₂D₆ source supports reproducible experimental outcomes.

Diborane-D6 Comparative Quantitative Evidence: Isotopic Differentiation Versus B₂H₆


Diborane-D6 Versus B₂H₆: Vapor Pressure and Volatility Comparison at −93.4 °C

Diborane-D6 exhibits a measurably lower vapor pressure than B₂H₆ across the liquid-phase temperature range relevant to gas delivery system design. Vapor pressure data for high-purity B₂D₆ (99.3% deuterium content, 95.9% B₂D₆ species) were obtained and compared against B₂H₆ under identical differential manometric conditions [1]. The derived vapor pressure equations yield extrapolated boiling points of 179.8 K (−93.4 °C) for B₂D₆ versus 180.7 K (−92.5 °C) for B₂H₆, and calculated heats of vaporization of 3516 cal/mol versus 3481 cal/mol, respectively [1]. This difference, though modest, necessitates distinct mass-flow controller calibration parameters when switching between isotopic variants in semiconductor process tools.

Vapor pressure
Head-to-head
B₂D₆: bp −93.4 °C vs B₂H₆: bp −92.5 °C ΔT = −0.9 K; ΔHvap +35 cal/mol
Supports mass-flow controller calibration
B₂H₆ parameters may introduce systematic flow-rate error
Semiconductor doping Gas-phase delivery Process engineering

Diborane-D6 Mass Spectrometric Differentiation: Doubly Charged Ion Assignment at m/e = 12.5

Mass spectrometric analysis of B₂D₆ provides unambiguous assignment of doubly charged fragment ions that cannot be resolved from B₂H₆ spectra alone. Comparative mass spectra reveal that the doubly charged peak in B₂D₆ appears at m/e = 12.5, definitively assignable to the B¹⁰B¹¹D₂⁺⁺ ion [1]. The analogous peak in B₂H₆ appears at m/e = 11.5, and the relative abundance similarity between the two isotopic variants permits confident formula assignment for B₂H₆ (B¹⁰B¹¹H₂⁺⁺) that would otherwise remain ambiguous [1]. Metastable dissociation probabilities are reported as nearly equal between B₂H₆ and B₂D₆, confirming that isotopic substitution does not artifactually alter fragmentation pathways [1].

Doubly charged ion
Head-to-head
B₂D₆ m/e = 12.5 (B¹⁰B¹¹D₂⁺⁺)
Enables confident fragment ion assignment
B₂H₆ m/e 11.5 assignment inferred from B₂D₆ spectrum
Mass spectrometry Isotopic labeling Fragment assignment

Diborane-D6 Gas-Phase Electron Diffraction: B–B and B–D Bridge Bond Lengths Versus B₂H₆

Gas-phase electron diffraction studies of B₂H₆ and B₂D₆, conducted using the sector-microphotometer method, provide quantitative structural parameters that reveal subtle but measurable isotope effects on bond geometry [1]. The B–B bond distance in B₂D₆ was determined as r_g(B–B) = 1.7712 ± 0.0035 Å, compared to 1.7750 ± 0.0035 Å for B₂H₆ [1]. The bridge B–D distance in B₂D₆ is r_g(B–D)_bridge = 1.3335 Å (with asymmetric error bounds +0.002/−0.004 Å), while the corresponding B–H bridge distance in B₂H₆ is 1.3393 Å (+0.002/−0.006 Å) [1]. The bridge bond angle (B–bridge–B) is 119.3 ± 0.9° for B₂D₆ versus 120.5 ± 0.9° for B₂H₆ [1]. Root-mean-square vibrational amplitudes for hydrogen exceed those for deuterium, consistent with reduced mass differences [1].

Bond geometry
Head-to-head
B–B: 1.7712 vs 1.7750 Å; bridge: 1.3335 vs 1.3393 Å; ∠: 119.3° vs 120.5°
Structural parameters support computational modeling
Isotope effect on geometry reported; electron diffraction data
Structural chemistry Electron diffraction Isotope effects

Diborane-D6 in Semiconductor Doping: Hot-Wire Dissociation to BDₓ Radicals for Si Nanocrystal Boron Incorporation

Diborane-D6 is employed as a boron-dopant precursor in hot-wire chemical vapor deposition (HWCVD) of silicon nanocrystals (NCs), where dissociation over a hot tungsten filament generates BDₓ radicals that incorporate subsurface boron [1]. In a controlled study of Si NCs less than 5 nm in diameter, B₂D₆-derived BDₓ exposure induced photoluminescence quenching attributable to enhanced nonradiative Auger recombination from subsurface boron [1]. Temperature-programmed desorption (TPD) spectra of the boron-doped surfaces revealed additional D₂ desorption peaks at lower temperatures beyond those observed for surfaces passivated solely with atomic deuterium, a signature that can be directly attributed to deuterium bound to silicon surface atoms back-bonded to subsurface boron [1].

D₂ desorption TPD
Class-level
Additional low-temperature D₂ peaks from B-doped Si NCs
Enables mechanistic study of B incorporation and D passivation
Qualitative TPD features; requires independent validation
Semiconductor doping Silicon nanocrystals Photoluminescence

Diborane-D6 Infrared and Ultraviolet Spectroscopic Characterization in Solid Neon Matrix at 4 K

Infrared absorption spectra of B₂D₆ dispersed in solid neon at 4 K have been recorded and analyzed in parallel with B₂H₆, enabling precise isotopic shift assignments for vibrational modes [1]. The solid neon matrix environment produces narrow, well-resolved IR lines that allow accurate measurement of isotopic shifts from the dominant natural-abundance boron isotopic species (¹¹B₂H₆ to ¹⁰B₂H₆ and ¹¹B¹⁰BH₆, present in approximately 16:8:1 ratio) [1]. The B₂D₆ spectrum is essential for analyzing photochemical products containing isotopic boron centers, and quantum-chemical calculations of anharmonic vibrational wavenumbers were performed to support spectral assignments for both B₂H₆ and B₂D₆ [1].

IR/UV spectra
Class-level
B₂D₆ vibrational assignments supported by anharmonic QC calculations
Isotopic shifts resolve overlapping vibrational bands
Solid neon matrix at 4 K; cross sections for gaseous B₂H₆ reported
Vibrational spectroscopy Isotopic shift Matrix isolation

Diborane-D6 Synthesis Pathway: D–H Exchange Yield and Deuteration Efficiency

Synthesis of B₂D₆ via D–H exchange on trimethylamine-borane with acidified D₂O, followed by reaction with CH₂Cl₂ and BF₃ to generate diborane, achieves deuteration levels of 90–93% with overall yields of approximately 68% [1]. When pushed to near-quantitative deuteration, the overall yield decreases to approximately 58% [1]. This synthetic pathway, which avoids expensive metal deuterides, establishes the baseline deuteration efficiency achievable for B₂D₆ production and provides procurement-relevant context for assessing commercial product specifications (e.g., 9–11% B₂D₆ in helium, with isotopic purity governed by precursor deuteration extent) [1].

Synthesis yield
Data to verify
68% yield at 90–93% D; 58% near-quantitative D
Yield–deuteration trade-off informs procurement expectations
Based on D–H exchange method; may vary with supplier
Isotopic synthesis Deuteration Borane chemistry

Diborane-D6 Procurement-Relevant Application Scenarios: Where Isotopic Identity Drives Selection


Semiconductor p-Type Doping of Epitaxial and Amorphous Silicon Thin Films

Diborane-D6 is procured as a p-type dopant gas for chemical vapor deposition (CVD) of epitaxial and amorphous silicon thin films in semiconductor manufacturing . The deuterated form is specified where deuterium incorporation, rather than hydrogen, is required for device performance optimization or for process diagnostic studies . In research settings, B₂D₆ enables mechanistic investigation of boron-dopant activation and deuterium passivation chemistry in silicon nanocrystal systems via hot-wire CVD [1]. The quantitative vapor pressure difference between B₂D₆ and B₂H₆ (ΔT_bp = −0.9 K) necessitates B₂D₆-specific mass-flow controller calibration for accurate gas delivery [2].

Mass Spectrometric Fragment Assignment and Isotopic Tracing in Boron Hydride Chemistry

B₂D₆ serves as an isotopically labeled probe for unambiguous assignment of fragment ions in mass spectrometric analysis of boron hydride systems . The M+6 mass shift and the definitive doubly charged ion peak at m/e = 12.5 (B¹⁰B¹¹D₂⁺⁺) enable confident ion formula determination that cannot be derived from B₂H₆ spectra alone . This capability is essential for reaction mechanism studies involving borane intermediates and for developing analytical methods for boron-containing volatile compounds.

Vibrational Spectroscopic Studies of Boron Hydride Photochemistry and Isotope Effects

B₂D₆ is utilized in matrix-isolation infrared and ultraviolet spectroscopic investigations of diborane photochemistry, where deuterium substitution enables resolution of overlapping vibrational bands and accurate measurement of isotopic shifts . The narrow, well-resolved IR lines obtained in solid neon matrices at 4 K allow precise assignment of vibrational modes to specific boron isotopic species (¹¹B₂, ¹¹B¹⁰B, ¹⁰B₂) . Procurement of B₂D₆ is essential for laboratories conducting photochemical studies of boron hydrides and their deuterated derivatives.

Preparation of Deuterated Organic Compounds via Hydroboration with B₂D₆

B₂D₆ is employed as a deuterated hydroboration reagent in organic synthesis for the preparation of specifically deuterium-labeled organic compounds . The use of B₂D₆ instead of B₂H₆ enables direct introduction of deuterium labels via boron–deuterium bond addition to unsaturated carbon–carbon bonds, producing organoborane intermediates that yield deuterated products upon oxidation or other functional group transformations. This application leverages the isotopic identity of B₂D₆ to access labeled compounds for mechanistic studies and deuterated pharmaceutical intermediate synthesis.

Application
Selection Property
Validation Focus
Semiconductor p-type doping research
Deuterium incorporation identity
Mass-flow controller calibration with B₂D₆ vapor pressure data
Mass spectrometric isotopic tracing
M+6 mass shift and fragment ion signature
Confident fragment assignment in boron hydride analysis
Vibrational spectroscopy of diborane photochemistry
Deuterium isotopic shift resolution
Vibrational mode assignment via matrix-isolation IR/UV
Deuterium labeling via hydroboration
Deuterated organoborane intermediate formation
Isotopic labeling efficiency in organic synthesis

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